Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound with the molecular formula C11H16N2O3. It belongs to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl cyanoacetate with cyclohexyl isocyanate, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A similar compound with a different substituent pattern.
1,3,4-Oxadiazole: Another regioisomer with different chemical properties.
1,2,5-Oxadiazole:
Uniqueness
Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields, including medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-15-11(14)9-12-10(16-13-9)8-6-4-3-5-7-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRXBJCVSRAHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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